molecular formula C13H13N3O4S B2480892 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide CAS No. 1251688-40-0

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide

Cat. No. B2480892
CAS RN: 1251688-40-0
M. Wt: 307.32
InChI Key: JXYSOECXGVXVEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds was started by the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na 2 CO 3 . This yielded N - (2,3-dihydrobenzo [1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which was then reacted with 2-bromo- N - (un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na 2 CO 3 . This is followed by a reaction with 2-bromo- N - (un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .

Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition

A study demonstrated the potential of sulfonamides bearing 1,4-benzodioxin, such as 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide, for their antibacterial properties and inhibitory potential against Lipoxygenase. These properties make them possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Cytotoxic Activity

A research highlighted the cytotoxic activity of related sulfonamide compounds against human breast cancer cell lines. This indicates the potential for these compounds, including this compound, in cancer therapy (Ghorab et al., 2012).

Enzyme Inhibitory Potential

Compounds with benzodioxane and acetamide moieties, similar to the compound , exhibited significant inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential applications in related diseases (Abbasi et al., 2019).

Diuretic and Antihypertensive Activities

Research on sulfamoyl dihydrobenzodioxins, a related group, indicated lower diuretic and antihypertensive activities compared to other compounds, providing insights into the pharmacological profile of similar compounds (Itazaki et al., 1988).

Antimicrobial Agents

Studies on N-substituted sulfonamides with benzodioxane moiety, akin to the compound of interest, have shown potent therapeutic potential against various bacterial strains, suggesting their utility as antimicrobial agents (Abbasi et al., 2016).

Molecular Docking for Drug Applications

A theoretical investigation of sulfonamide compounds, including those similar to this compound, was conducted for potential applications as COVID-19 drugs, utilizing computational calculations and molecular docking studies. This highlights the scope for these compounds in contemporary therapeutic applications (Fahim & Ismael, 2021).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c14-21(17,18)12-2-1-5-15-13(12)16-9-3-4-10-11(8-9)20-7-6-19-10/h1-5,8H,6-7H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSOECXGVXVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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